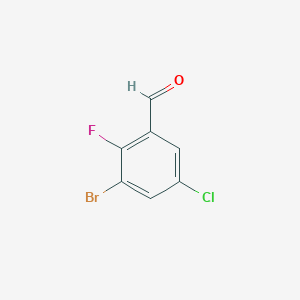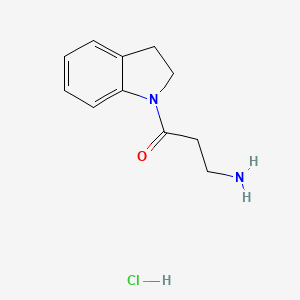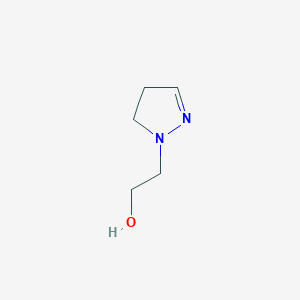
2-Amino-5-bromopirimidina-3-sulfonamida
Descripción general
Descripción
2-Amino-5-bromopyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a sulfonamide group at the third position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Amino-5-bromopyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .
Mode of Action
It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination .
Biochemical Pathways
It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
Result of Action
It has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-bromopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the labeling of model reducing-end oligosaccharides via reductive amination . This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form hydrogen bonds with the carboxylic group of neighboring benzoic acid molecules . These interactions are crucial for its function in biochemical assays and synthetic applications.
Cellular Effects
The effects of 2-Amino-5-bromopyridine-3-sulfonamide on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the respiratory system, causing skin and eye irritation, and specific target organ toxicity upon single exposure . These effects highlight the importance of understanding its cellular impact for safe and effective use in laboratory settings.
Molecular Mechanism
At the molecular level, 2-Amino-5-bromopyridine-3-sulfonamide exerts its effects through various mechanisms. It interacts with biomolecules via hydrogen bonding and other non-covalent interactions, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are essential for its role in biochemical assays and synthetic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-5-bromopyridine-3-sulfonamide over time are critical factors in its laboratory use. This compound is stable under dry, sealed conditions at temperatures between 2-8°C . Its effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromopyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These threshold effects are essential for determining safe and effective dosage levels in experimental settings. Toxicity studies have shown that this compound can cause skin and eye irritation, as well as respiratory system toxicity at higher doses .
Metabolic Pathways
2-Amino-5-bromopyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of polycyclic azaarenes and other complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells and tissues it interacts with.
Transport and Distribution
The transport and distribution of 2-Amino-5-bromopyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
2-Amino-5-bromopyridine-3-sulfonamide is localized in specific subcellular compartments, where it exerts its biochemical functions. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. These subcellular interactions are essential for its role in modulating cellular processes and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromopyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-bromopyridine-3-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, where the bromine atom is replaced by aryl or alkynyl groups.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Coupling Products: Biaryl or alkynyl derivatives.
Reduction Products: Amino derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: Lacks the sulfonamide group but shares similar reactivity due to the presence of the amino and bromine groups.
2-Amino-5-chloropyridine: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Amino-5-iodopyridine: Contains an iodine atom, which can participate in different types of coupling reactions compared to bromine.
Uniqueness
2-Amino-5-bromopyridine-3-sulfonamide is unique due to the combination of the amino, bromine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for medicinal applications, as sulfonamides are known for their antibacterial and enzyme-inhibiting properties.
Propiedades
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXGZXSYHBIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)











